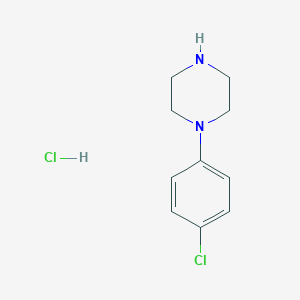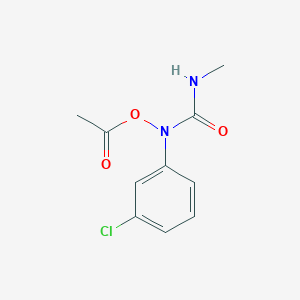
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of hydroxylamine, a highly reactive and versatile compound that has been used in various chemical reactions and synthesis processes. Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is a white crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is not fully understood. However, it is believed to act as a reducing agent, which can donate electrons to other molecules. This property makes it useful in chemical reactions that require reduction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)-. However, it has been reported to have toxic effects on various organisms, including bacteria, fungi, and mammals. It has also been reported to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is its high reactivity, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify. However, its toxic effects on living organisms limit its use in biological experiments. It also requires careful handling due to its reactive nature.
Zukünftige Richtungen
There are several future directions for the use of hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the development of new chemical reactions and reduction methods. Further studies are needed to explore its potential as an antimicrobial, antitumor, and antiviral agent. Its toxic effects on living organisms also require further investigation to determine safe handling procedures and potential applications in biological experiments.
In conclusion, hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- is a chemical compound with unique properties and potential applications in scientific research. Its high reactivity makes it useful in various chemical reactions, and it has been reported to have antimicrobial, antitumor, and antiviral properties. However, its toxic effects on living organisms limit its use in biological experiments. Further studies are needed to explore its potential applications and safe handling procedures.
Synthesemethoden
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- can be synthesized using various methods, including the reaction of hydroxylamine hydrochloride with m-chloroaniline and N-methylcarbamoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified by recrystallization. Another method involves the reaction of hydroxylamine hydrochloride with m-chlorophenyl isocyanate and acetic anhydride. The reaction is carried out in anhydrous conditions, and the product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It has been reported to have antimicrobial, antitumor, and antiviral properties. It has also been used as a reducing agent in chemical reactions, such as the reduction of nitro compounds to amino compounds.
Eigenschaften
CAS-Nummer |
13790-09-5 |
|---|---|
Produktname |
Hydroxylamine, O-acetyl-N-(m-chlorophenyl)-N-(methylcarbamoyl)- |
Molekularformel |
C10H11ClN2O3 |
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
[3-chloro-N-(methylcarbamoyl)anilino] acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-13(10(15)12-2)9-5-3-4-8(11)6-9/h3-6H,1-2H3,(H,12,15) |
InChI-Schlüssel |
LLDJYDZKUYECJU-UHFFFAOYSA-N |
SMILES |
CC(=O)ON(C1=CC(=CC=C1)Cl)C(=O)NC |
Kanonische SMILES |
CC(=O)ON(C1=CC(=CC=C1)Cl)C(=O)NC |
Andere CAS-Nummern |
13790-09-5 |
Synonyme |
N-Acetyloxy-N-(3-chlorophenyl)-N'-methylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



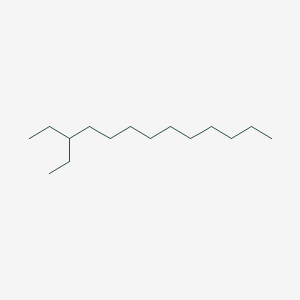
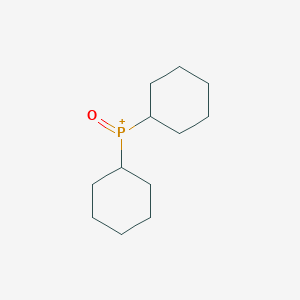
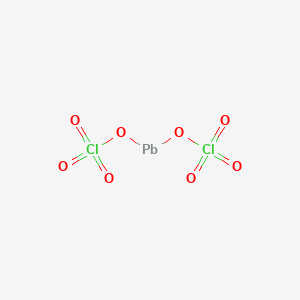
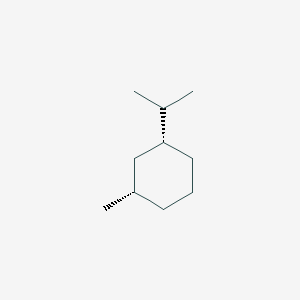
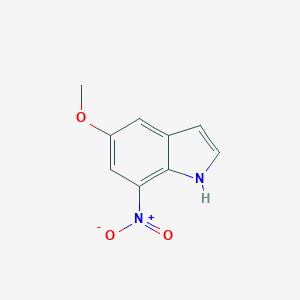

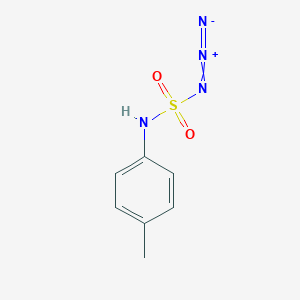
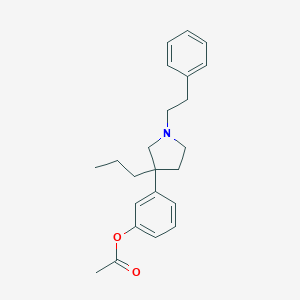
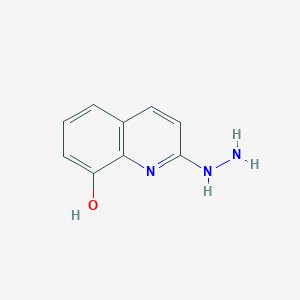
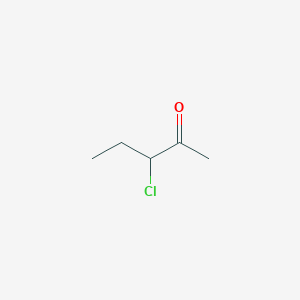
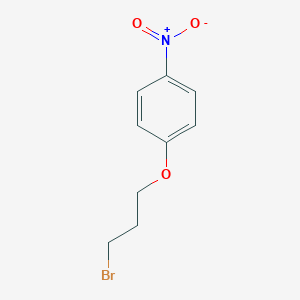
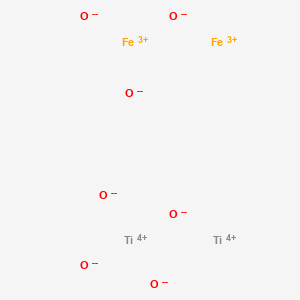
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
